![molecular formula C7H7N3 B1393796 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 945950-37-8](/img/structure/B1393796.png)
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
概述
描述
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrrolopyrimidine class. This compound features a fused pyrrole and pyrimidine ring system, which is substituted with a methyl group at the 4-position. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary target of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
This compound interacts with PAK4 at the molecular level, mainly through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction results in the inhibition of PAK4, thereby affecting its role in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Biochemical Pathways
The inhibition of PAK4 by this compound affects various biochemical pathways. PAK4 is a crucial effector of various signal pathways and plays an important role in driving tumor progression . Therefore, the inhibition of PAK4 can potentially disrupt these pathways, leading to downstream effects such as the prevention of tumor progression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PAK4 . This inhibition can lead to the disruption of cell growth, apoptosis prevention, cell proliferation, and senescence regulation . In the context of cancer, this could potentially result in the prevention of tumor progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants This suggests that the compound’s stability and efficacy could be compromised under certain environmental conditions
生化分析
Biochemical Properties
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p21-activated kinase 4 (PAK4), where it acts as a competitive inhibitor . This interaction involves strong binding to the hinge region and β-sheets of the enzyme, affecting its activity. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PAK4 affects cell growth, apoptosis prevention, and cell proliferation . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s impact on cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like PAK4 by binding to their active sites, preventing substrate access and subsequent enzyme activity . This inhibition can lead to changes in downstream signaling pathways and gene expression. The compound’s ability to form hydrogen bonds and electrostatic interactions with surrounding residues enhances its inhibitory capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can influence the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites, affecting cellular energy production and other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and impact on cellular functions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable pyrrole derivative and a pyrimidine derivative, undergo a condensation reaction in the presence of a catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the fused pyrrolopyrimidine ring system.
Methylation: The final step involves the methylation of the compound at the 4-position using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions at different positions of the ring system can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Methylating agents such as methyl iodide and dimethyl sulfate are used for methylation reactions.
Major Products Formed:
科学研究应用
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a kinase inhibitor in cancer treatment.
Industry: The compound is utilized in the development of new materials and chemical processes.
相似化合物的比较
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its methyl group at the 4-position, which influences its chemical reactivity and biological activity compared to its halogenated counterparts. This structural difference can lead to variations in its binding affinity and efficacy in biological systems.
属性
IUPAC Name |
4-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIAHMVNMONKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research highlights amide derivatives incorporating the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine moiety as potent RAF kinase inhibitors. Could you elaborate on how these compounds interact with RAF kinases and their subsequent downstream effects?
A1: The research paper specifically focuses on the chemical synthesis and structure-activity relationship of these novel amide derivatives. [] While it states that these compounds exhibit inhibitory activity against RAF kinases, it does not delve into the detailed molecular mechanism of action or specific downstream effects. Further research would be needed to elucidate these aspects, including binding site analysis, conformational changes upon binding, and influence on downstream signaling pathways such as the MAPK pathway.
Q2: The abstract mentions several amide derivatives containing this compound. What is the significance of modifying the substituents around this core structure in terms of structure-activity relationships?
A2: The research emphasizes the exploration of various substituents (X, Y, R1, R2, R5) attached to the core this compound scaffold. [] This systematic modification is crucial for understanding the structure-activity relationship. By altering these substituents, researchers can probe their impact on the compound's binding affinity to RAF kinases, cellular potency, and pharmacokinetic properties. This information is vital for optimizing lead compounds towards potential therapeutic candidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
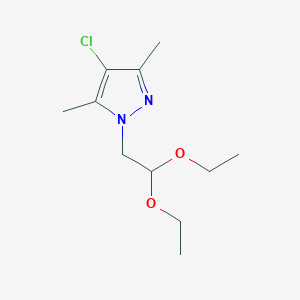
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)
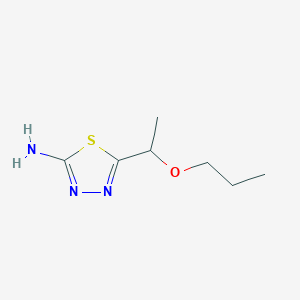
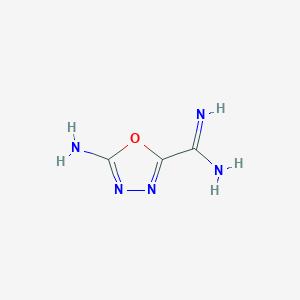
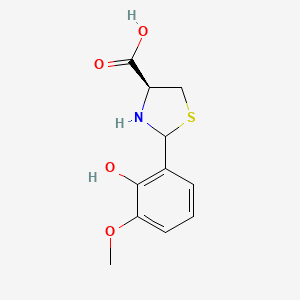
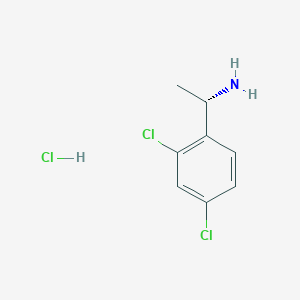

![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)
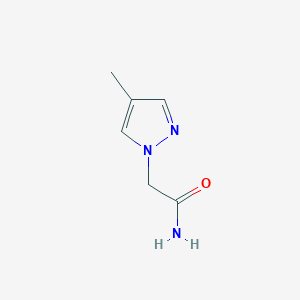
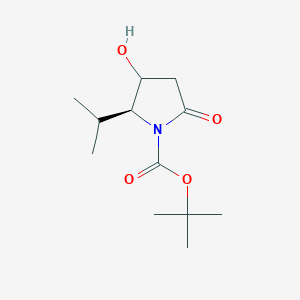
![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)
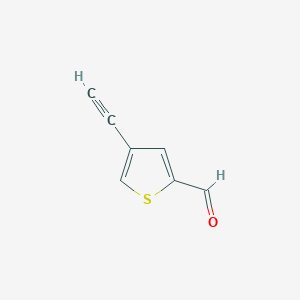
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)
